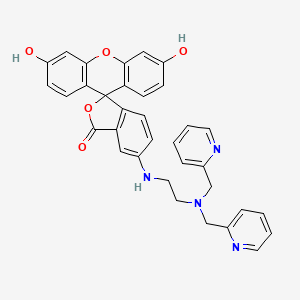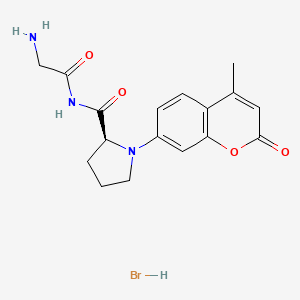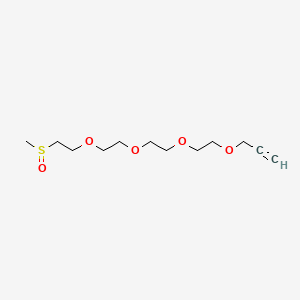
ZnAF-1, 5-Iso
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZnAF-1, 5-Iso is a synthetic, membrane-impermeable, ethylenediaminofluoresceinyl compound used as a high-affinity zinc-specific fluorescent probe. It is known for its high selectivity and sensitivity towards zinc ions, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZnAF-1, 5-Iso involves the reaction of fluorescein derivatives with ethylenediamine and bis(2-pyridylmethyl)amine. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity (>95%) and consistency of the compound. The product is stored under desiccating conditions at -20°C to ensure its stability over time .
Chemical Reactions Analysis
Types of Reactions
ZnAF-1, 5-Iso primarily undergoes complexation reactions with zinc ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable chemical structure .
Common Reagents and Conditions
The primary reagent used with this compound is zinc ions (Zn²⁺). The reaction conditions usually involve a buffered aqueous solution with a pH around 7.4 to maintain the stability of the fluorescent probe .
Major Products Formed
The major product formed from the reaction of this compound with zinc ions is a fluorescent complex that emits light at a specific wavelength (λex 492 nm; λem 514 nm) upon excitation .
Scientific Research Applications
ZnAF-1, 5-Iso has a wide range of applications in scientific research, including:
Mechanism of Action
ZnAF-1, 5-Iso exerts its effects through the formation of a complex with zinc ions. The ethylenediaminofluoresceinyl moiety of the compound binds to zinc ions with high affinity, resulting in a fluorescent signal. This fluorescence is used to detect and measure the presence of zinc ions in various samples .
Comparison with Similar Compounds
ZnAF-1, 5-Iso is part of the ZnAF family of zinc-specific fluorescent probes. Similar compounds include ZnAF-1F and ZnAF-2F, which also exhibit high selectivity and sensitivity towards zinc ions. this compound is unique in its membrane-impermeable nature, making it particularly useful for extracellular zinc ion detection .
List of Similar Compounds
- ZnAF-1F
- ZnAF-2F
- ZP1 (Zinc Probe 1)
- TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide)
This compound stands out due to its specific properties and applications, making it a valuable tool in various fields of scientific research.
Properties
Molecular Formula |
C34H28N4O5 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H28N4O5/c39-25-8-11-29-31(18-25)42-32-19-26(40)9-12-30(32)34(29)28-10-7-22(17-27(28)33(41)43-34)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39-40H,15-16,20-21H2 |
InChI Key |
FZYZMIUHUKRGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)CC7=CC=CC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)

![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)


![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)

![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)

![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)

